molecular formula C8H7ClO3S B1610688 Ethyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 74598-06-4

Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Cat. No. B1610688
CAS RN: 74598-06-4
M. Wt: 218.66 g/mol
InChI Key: GJTHZLGIEUAJIM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate involves several steps. One method involves the use of hydroxylamine in ethanol at 0℃ for 2 hours, yielding a 92% result . Another method involves the use of sodium sulfide in ethanol for 1 hour . A third method involves the use of sulfuric acid for 4 hours, yielding a 90% result .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-4-formylthiophene-2-carboxylate consists of 13 heavy atoms, 5 aromatic heavy atoms, and 4 rotatable bonds . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-chloro-4-formylthiophene-2-carboxylate are complex and involve multiple steps. For example, one reaction involves the use of SOCl2, bromine, and CCl4, followed by heating and irradiation . Another reaction involves the use of NH2OH, NaHS, DMSO, and other 2,3-disubstituted thiophenes under various conditions .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-4-formylthiophene-2-carboxylate has a number of physical and chemical properties. It has a molar refractivity of 50.8 and a topological polar surface area (TPSA) of 71.61 Ų . The compound is soluble, with a solubility of 0.315 mg/ml or 0.00144 mol/l . It has a lipophilicity Log Po/w (iLOGP) of 2.21 .

Safety and Hazards

The safety and hazards associated with Ethyl 5-chloro-4-formylthiophene-2-carboxylate are significant. The compound has a signal word of “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 5-chloro-4-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-12-8(11)6-3-5(4-10)7(9)13-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHZLGIEUAJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504189
Record name Ethyl 5-chloro-4-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-4-formylthiophene-2-carboxylate

CAS RN

74598-06-4
Record name Ethyl 5-chloro-4-formyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74598-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-4-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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